4-Bromo-7-fluoroquinolin-2(1H)-one

Description

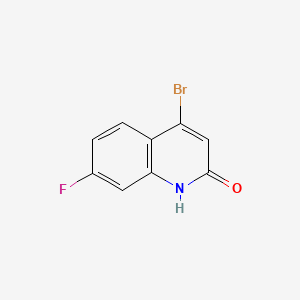

4-Bromo-7-fluoroquinolin-2(1H)-one is a halogenated quinoline derivative characterized by a bicyclic aromatic system with bromine and fluorine substituents at positions 4 and 7, respectively. The quinolin-2(1H)-one scaffold is widely studied for its pharmacological relevance, particularly in antimicrobial and anticancer research. The bromine atom enhances electrophilic reactivity, while the fluorine atom improves metabolic stability and bioavailability due to its electronegativity and small atomic radius. Structural data and NMR characterization for similar compounds (e.g., 8-Bromo-7-fluoroquinolin-2(1H)-one) suggest planar geometry with intramolecular hydrogen bonding at the lactam oxygen .

Properties

Molecular Formula |

C9H5BrFNO |

|---|---|

Molecular Weight |

242.04 g/mol |

IUPAC Name |

4-bromo-7-fluoro-1H-quinolin-2-one |

InChI |

InChI=1S/C9H5BrFNO/c10-7-4-9(13)12-8-3-5(11)1-2-6(7)8/h1-4H,(H,12,13) |

InChI Key |

CEHSKYFUMIZYGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=O)C=C2Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-fluoroquinolin-2(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoaniline and 7-fluoro-2-chloroquinoline.

Reaction Conditions: The reaction conditions may include the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) under reflux conditions.

Cyclization: The intermediate products undergo cyclization to form the quinoline ring.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to increase yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-fluoroquinolin-2(1H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups.

Scientific Research Applications

4-Bromo-7-fluoroquinolin-2(1H)-one has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-microbial drugs.

Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and targets.

Industrial Applications: It can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-7-fluoroquinolin-2(1H)-one involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs of 4-Bromo-7-fluoroquinolin-2(1H)-one, highlighting substituent positions, molecular properties, and applications:

Key Differences in Reactivity and Bioactivity

- Halogen Positioning : Bromine at C4 (target compound) vs. C8 (analog ) alters steric accessibility for protein binding. Fluorine at C7 stabilizes the lactam ring via electron-withdrawing effects.

- Substituent Effects : Methyl or cyclopropyl groups (e.g., ) increase steric bulk, impacting solubility and membrane permeability.

NMR and Spectroscopic Data

- 1H and 13C NMR: For streptochlorin analogs (e.g., 8-Bromo-7-fluoroquinolin-2(1H)-one), lactam protons resonate near δ 10–12 ppm, while aromatic protons appear between δ 7–8 ppm .

- pD-Dependent Shifts: Fluorinated quinolines show pH-sensitive chemical shifts, particularly for NH protons in the lactam ring .

Biological Activity

4-Bromo-7-fluoroquinolin-2(1H)-one is a synthetic compound belonging to the quinoline family, notable for its significant biological activities, particularly in antimicrobial and anticancer applications. The compound's unique structure, characterized by bromine and fluorine substituents, enhances its chemical reactivity and biological properties, making it a subject of extensive research in medicinal chemistry.

- Chemical Formula : C9H5BrFN

- Molecular Weight : Approximately 243.06 g/mol

- Structure : The compound features a quinoline ring with bromine at the 4-position and fluorine at the 7-position, which contributes to its lipophilicity and ability to penetrate cell membranes.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of DNA Gyrase : The compound exhibits significant inhibitory effects on bacterial DNA gyrase, a crucial enzyme for bacterial proliferation. Studies have shown that it binds effectively to this target, leading to the disruption of DNA replication in bacteria .

- Anticancer Properties : Research indicates that the compound interacts with various cellular targets involved in cancer progression, suggesting its potential as a multitargeted therapeutic agent.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity :

-

Anticancer Potential :

- Research focusing on the compound's anticancer properties demonstrated its ability to induce apoptosis in cancer cell lines through modulation of key signaling pathways. This suggests its potential application in cancer therapy.

- Structure-Activity Relationship (SAR) :

Comparative Analysis with Similar Compounds

The following table illustrates how this compound compares with other related compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 7-Fluoroquinolin-2(1H)-one | Lacks bromine | Different reactivity and biological profile |

| 8-Bromoquinolin-2(1H)-one | Lacks fluorine | Influences chemical properties |

| 3-Bromo-6-fluoroquinolin-2(1H)-one | Bromine at position 3 | Distinct antibacterial activity |

| Quinolin-2(1H)-one | No halogen substitutions | Serves as a basis for comparison |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.